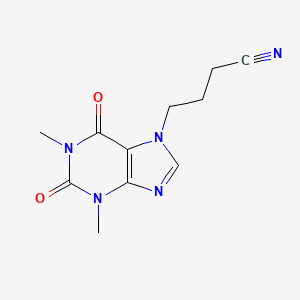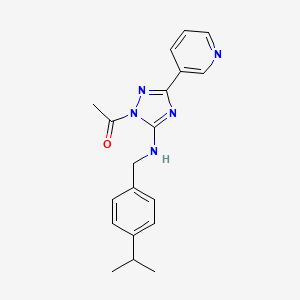![molecular formula C22H30N4O2 B5292172 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)
6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, also known as ABT-288, is a novel and potent nicotinic acetylcholine receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, cognitive impairment, and Alzheimer's disease.
Mécanisme D'action
6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a key role in cognitive function, attention, and memory. Activation of the α7 nAChR by 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide leads to the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in the regulation of cognitive function and attention.
Biochemical and Physiological Effects:
6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function and working memory. In animal models, 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key regulator of synaptic plasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, which allows for precise modulation of neurotransmitter release and synaptic plasticity. However, 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide also has some limitations, including its potential for off-target effects and the need for careful dose optimization to avoid toxicity and side effects.
Orientations Futures
There are several potential future directions for research on 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, including the development of more selective and potent α7 nAChR agonists, the investigation of the long-term effects of 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide on cognitive function and synaptic plasticity, and the exploration of its therapeutic potential in various neurological and psychiatric disorders. Additionally, the use of 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide in combination with other drugs or therapies may provide new avenues for the treatment of cognitive impairment and other disorders.
Méthodes De Synthèse
The synthesis of 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves several steps, including the preparation of the key intermediate 3-(4-methoxyphenyl)propylamine, which is then reacted with 6-chloronicotinoyl chloride in the presence of a base to form the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been shown to improve cognitive function and working memory in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance attention and reduce impulsivity in animal models of attention-deficit/hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-3-19-16-26(14-13-23-19)21-11-8-18(15-25-21)22(27)24-12-4-5-17-6-9-20(28-2)10-7-17/h6-11,15,19,23H,3-5,12-14,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTADYUARGIWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)

![2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292156.png)